S-20928

Description

S-20928 is a selective melatonin receptor antagonist, primarily targeting the MT2 receptor subtype. It has been utilized in pharmacological studies to investigate the cross-talk between G protein-coupled receptors (GPCRs), particularly in heteromeric receptor complexes. In a seminal study by Kamal et al. (2015), this compound demonstrated the ability to block melatonin-induced inositol phosphate production in HEK-293 cells co-expressing MT2 and serotonin 5-HT2C receptors. This inhibition highlighted its role in disrupting MT2-mediated transactivation of the phospholipase C (PLC) pathway via 5-HT2C receptors .

Properties

CAS No. |

152302-33-5 |

|---|---|

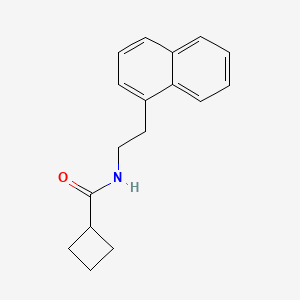

Molecular Formula |

C17H19NO |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-(2-naphthalen-1-ylethyl)cyclobutanecarboxamide |

InChI |

InChI=1S/C17H19NO/c19-17(15-8-4-9-15)18-12-11-14-7-3-6-13-5-1-2-10-16(13)14/h1-3,5-7,10,15H,4,8-9,11-12H2,(H,18,19) |

InChI Key |

GLXSBZGTGMPDKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)NCCC2=CC=CC3=CC=CC=C32 |

Appearance |

Solid powder |

Other CAS No. |

152302-33-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(2-(1-naphthalenyl)ethyl)cyclobutanecarboxamide S 20928 S-20928 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S20928 involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired chemical properties. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of S20928 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, purification systems, and quality control measures to produce the compound in bulk quantities. The production process is optimized for cost-effectiveness and efficiency while maintaining the compound’s integrity .

Chemical Reactions Analysis

Types of Reactions

S20928 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

S20928 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study receptor-ligand interactions.

Biology: Investigated for its effects on melatonin receptor activity and related physiological processes.

Medicine: Explored for potential therapeutic applications in conditions related to melatonin dysregulation, such as sleep disorders and metabolic syndromes.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control

Mechanism of Action

S20928 exerts its effects by binding to melatonin receptors and inhibiting the action of melatonin. This leads to alterations in various signaling pathways, including those involved in glucose metabolism and circadian rhythms. The compound’s molecular targets include the melatonin receptors MT1 and MT2, which are G protein-coupled receptors. By blocking these receptors, S20928 modulates downstream signaling cascades, affecting physiological processes such as sleep-wake cycles and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize S-20928’s pharmacological profile, we compare it with structurally and functionally related compounds involved in GPCR modulation. The analysis focuses on receptor specificity, mechanistic pathways, and experimental outcomes.

Table 1: Comparative Analysis of this compound and Related Compounds

Key Observations:

Receptor Specificity :

- This compound uniquely targets the MT2 receptor, distinguishing it from 5-HT2C-specific antagonists (e.g., RS-102221, SB-242084) and GPR139 antagonists (e.g., JNJ-3792165). Its action is contingent on MT2 activation, whereas 5-HT2C antagonists require constitutive or ligand-induced receptor activity .

Mechanistic Divergence :

- Unlike neutral 5-HT2C antagonists (RS-102221, SB-242084), this compound directly blocks MT2-driven signaling. Conversely, the inverse agonist SB-206553 suppresses basal 5-HT2C activity, indirectly affecting MT2-5-HT2C crosstalk. This highlights this compound’s role as a direct modulator of melatonin receptor function .

Functional Outcomes :

- This compound’s inhibition of PLC activation underscores its utility in dissecting MT2-dependent pathways. In contrast, JNJ-3792165’s lack of effect in analogous systems (MCR/GPR139 cells) emphasizes the specificity of receptor heteromer interactions .

Research Implications

The distinct pharmacological behavior of this compound positions it as a critical tool for studying MT2 receptor biology and heteromeric GPCR complexes. Its contrast with 5-HT2C antagonists further elucidates the complexity of receptor cross-talk, suggesting that therapeutic strategies targeting such interactions must account for both direct and indirect modulation mechanisms.

Biological Activity

S-20928 is a notable antagonist of melatonin receptors, primarily functioning by inhibiting the binding of melatonin to its receptors. This compound has garnered attention due to its potential implications in various biological processes, particularly in cancer research and metabolic regulation.

This compound acts as a selective antagonist for melatonin receptors, specifically targeting MT1 and MT2 subtypes. By blocking these receptors, this compound can modulate several physiological responses associated with melatonin, including sleep regulation, circadian rhythms, and metabolic processes.

Key Mechanisms

- Inhibition of Melatonin Binding : this compound effectively prevents melatonin from binding to its receptors, thereby altering downstream signaling pathways .

- Impact on Glycolysis : Research indicates that this compound can suppress aerobic glycolysis (the Warburg effect), which is often exploited by cancer cells for energy production, thus inhibiting tumor growth and invasion in certain malignancies .

Antitumor Effects

This compound has been studied for its antineoplastic properties. In a specific study focusing on human leiomyosarcoma (LMS), it was found that melatonin's antitumor effects could be reversed by this compound, indicating its role in modulating tumor dynamics through melatonin receptor pathways .

Case Study: Melatonin and LMS

- Objective : To evaluate the role of melatonin in tumor growth and the effect of this compound.

- Findings : The study demonstrated that nocturnal melatonin directly inhibited tumor growth via suppression of the Warburg effect. Administration of this compound reversed these effects, highlighting its antagonistic role .

Metabolic Implications

This compound has also been implicated in metabolic studies, particularly concerning glucose metabolism. It enhances the effects of 2-Deoxy-D-glucose (2DG), leading to increased blood glucose and glucagon levels in rat models. This suggests a potential role in managing metabolic disorders or conditions characterized by dysregulated glucose homeostasis .

Summary of Research Findings

The following table summarizes key findings related to this compound's biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.